molecular formula C13H15FN2O4S B6965736 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide

3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide

Cat. No.: B6965736
M. Wt: 314.33 g/mol
InChI Key: ZWGYDEPKLFXDEA-UHFFFAOYSA-N
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Description

3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a fluorinated pyridine ring, a methoxy-substituted benzene ring, and a sulfonamide group, which may contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S/c1-20-12-5-4-10(21(15,18)19)7-11(12)13(17)16-6-2-3-9(14)8-16/h3-5,7H,2,6,8H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGYDEPKLFXDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCC=C(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,6-dihydro-2H-pyridine derivatives.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Carbonylation: The carbonyl group is introduced via a reaction with carbon monoxide in the presence of a catalyst such as palladium.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

Medically, this compound could be investigated for its therapeutic potential. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, while the fluorinated pyridine ring may enhance its pharmacokinetic profile.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and sulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the fluorinated pyridine ring, potentially resulting in different biological activity.

    5-fluoro-2H-pyridine-1-carbonyl compounds: Similar in structure but may lack the sulfonamide group, affecting their chemical reactivity and biological properties.

    Other fluorinated sulfonamides: May have different substituents on the aromatic ring, leading to variations in their chemical and biological behavior.

Uniqueness

3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide is unique due to its combination of a fluorinated pyridine ring, a methoxy-substituted benzene ring, and a sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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